molecular formula C16H17N3O5 B1265418 Dedihydromitomycin B CAS No. 15973-07-6

Dedihydromitomycin B

Cat. No.: B1265418
CAS No.: 15973-07-6
M. Wt: 331.32 g/mol
InChI Key: FSJQMPDKDHPEJH-QHTVANGCSA-N
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Description

Dedihydromitomycin B is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Exploration of Biosynthesis in Antibiotics

  • A study on the biosynthesis of Hygromycin B, an antibiotic closely related to Dedihydromitomycin B, used CRISPR-Cas9-associated base editing. This innovative approach helped in understanding the biosynthesis pathways of such antibiotics, which could be relevant for this compound as well (Li et al., 2020).

Antibacterial and Cytotoxic Activities

  • Research on 10-decarbamoyloxy-9-dehydromitomycin B, a variant of this compound, showed significant antibacterial and cytotoxic activities. This highlights its potential as an antitumor agent, indicating similar possibilities for this compound (Urakawa et al., 1981).

Understanding DNA and RNA Cleavage

  • Studies on Bleomycin, a similar compound to this compound, focused on understanding its mechanism in DNA and RNA cleavage, which is crucial for its anticancer properties. These insights could be applicable to this compound, given their structural similarities (Hecht, 1986).

Development of New Analogues

  • Efforts to develop new analogues of Bleomycin, with improved DNA cleavage activities and reduced toxicity, could be mirrored in the development of this compound derivatives, aiming for enhanced therapeutic efficacy (Huang et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dedihydromitomycin B involves the conversion of Mitomycin C to Dedihydromitomycin B through a series of chemical reactions.", "Starting Materials": [ "Mitomycin C", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Sodium acetate", "Ethyl acetate", "Water" ], "Reaction": [ "Mitomycin C is reduced to Mitomycin A using sodium borohydride in methanol.", "Mitomycin A is then treated with hydrochloric acid to form Mitomycin B.", "Mitomycin B is then treated with sodium hydroxide to form Dedihydromitomycin B.", "The resulting solution is then acidified with hydrochloric acid to precipitate Dedihydromitomycin B.", "The precipitate is then washed with water and dried.", "The dried Dedihydromitomycin B is then dissolved in acetic acid and treated with sodium acetate to form a salt.", "The salt is then extracted with ethyl acetate and the organic layer is dried over sodium sulfate.", "The solvent is then removed under reduced pressure to obtain Dedihydromitomycin B as a solid." ] }

CAS No.

15973-07-6

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

[(4S,6S)-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),7,11-trien-8-yl]methyl carbamate

InChI

InChI=1S/C16H17N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h8,11H,4-5H2,1-3H3,(H2,17,22)/t8-,11-,18?/m0/s1

InChI Key

FSJQMPDKDHPEJH-QHTVANGCSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H](C3=C2COC(=O)N)N4C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC

Origin of Product

United States

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